3-Tert-butoxy-2-chloro-4-cyclopropoxypyridine
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Overview
Description
3-Tert-butoxy-2-chloro-4-cyclopropoxypyridine is an organic compound with the molecular formula C12H16ClNO2 and a molar mass of 241.71 g/mol . It is a pyridine derivative, characterized by the presence of tert-butoxy, chloro, and cyclopropoxy substituents on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-2-chloro-4-cyclopropoxypyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl alcohol, cyclopropyl alcohol, and a chlorinating agent in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-2-chloro-4-cyclopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of dechlorinated or deoxygenated products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or hydroxides .
Scientific Research Applications
3-Tert-butoxy-2-chloro-4-cyclopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-2-chloro-4-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxy)-2-chloro-3-cyclopropoxypyridine: Similar in structure but with different substitution patterns.
tert-Butyl chloride: Shares the tert-butyl group but lacks the pyridine ring and other substituents
Uniqueness
3-Tert-butoxy-2-chloro-4-cyclopropoxypyridine is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-10-9(15-8-4-5-8)6-7-14-11(10)13/h6-8H,4-5H2,1-3H3 |
InChI Key |
JFVYYIAPEIBYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CN=C1Cl)OC2CC2 |
Origin of Product |
United States |
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